molecular formula C14H11N3O2S2 B12926322 5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 141212-52-4

5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12926322
CAS No.: 141212-52-4
M. Wt: 317.4 g/mol
InChI Key: KQKLKSFMOKHIPH-UHFFFAOYSA-N
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Description

5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that features a triazole ring substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired triazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the phenylsulfonyl group.

Scientific Research Applications

5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to inhibit specific enzymes and proteins involved in disease pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-thione: Lacks the phenylsulfonyl group, making it less hydrophobic and potentially less bioactive.

    5-Phenyl-1H-1,2,4-triazole-3(2H)-thione: Similar structure but without the sulfonyl group, affecting its reactivity and solubility.

    4-(Phenylsulfonyl)phenylhydrazine: Contains the phenylsulfonyl group but lacks the triazole ring, altering its chemical properties.

Uniqueness

5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the phenylsulfonyl group and the triazole-thione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

141212-52-4

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C14H11N3O2S2/c18-21(19,11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-15-14(20)17-16-13/h1-9H,(H2,15,16,17,20)

InChI Key

KQKLKSFMOKHIPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=S)NN3

Origin of Product

United States

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